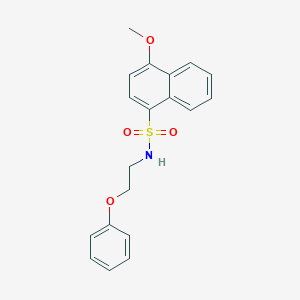
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide (abbreviated as PFOS) is an organic compound that belongs to the family of sulfonamides. PFOS has gained attention in recent years due to its widespread use in various industrial and commercial applications, as well as its potential adverse effects on human health and the environment.
Mecanismo De Acción
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is known to interact with various biological pathways in the body, including the peroxisome proliferator-activated receptor (PPAR) pathway and the thyroid hormone pathway. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism and inflammation. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been shown to disrupt thyroid hormone homeostasis, which can lead to adverse effects on growth, development, and metabolism.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects on the body, including liver damage, immune system dysfunction, and developmental abnormalities. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been shown to accumulate in various tissues, including the liver, kidneys, and brain, and can persist in the environment for years. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been shown to have adverse effects on wildlife, including birds, fish, and mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is also stable and can be stored for extended periods. However, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several limitations, including its potential toxicity and the need for proper handling and disposal. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is also subject to regulatory restrictions in many countries due to its potential adverse effects on human health and the environment.
Direcciones Futuras
There are several future directions for research on N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide. One area of interest is the development of safer alternatives to N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide for use in various industrial and commercial applications. Another area of research is the development of methods for the remediation of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide-contaminated sites. Additionally, further studies are needed to fully understand the potential adverse effects of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide on human health and the environment, as well as to develop effective strategies for mitigating these effects.
Conclusion:
In conclusion, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is an organic compound that has gained attention in recent years due to its widespread use in various industrial and commercial applications, as well as its potential adverse effects on human health and the environment. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide can be synthesized by the reaction of 9H-fluorene-2-sulfonyl chloride with 2-phenoxyethanol in the presence of a base. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several advantages for use in lab experiments, including its low cost and ease of synthesis. However, N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has several limitations, including its potential toxicity and the need for proper handling and disposal. Further research is needed to fully understand the potential adverse effects of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide and to develop effective strategies for mitigating these effects.
Métodos De Síntesis
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide can be synthesized by the reaction of 9H-fluorene-2-sulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The reaction yields N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide as a white solid with a melting point of 158-160°C. The synthesis of N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide is relatively straightforward and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is its use as a surfactant in the production of fluoropolymers, which are widely used in the production of non-stick coatings, waterproof fabrics, and firefighting foams. N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide has also been studied for its potential use as an antifouling agent in marine coatings, as well as its use in the production of lithium-ion batteries.
Propiedades
Nombre del producto |
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide |
|---|---|
Fórmula molecular |
C21H19NO3S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(2-phenoxyethyl)-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C21H19NO3S/c23-26(24,22-12-13-25-18-7-2-1-3-8-18)19-10-11-21-17(15-19)14-16-6-4-5-9-20(16)21/h1-11,15,22H,12-14H2 |
Clave InChI |
XUSZORMNHHJJIF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)


amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)


![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)